Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as methyl 2-bromo-3-nitrobenzoate, under basic conditions to form the benzothiazole core.
Introduction of the Ethoxybenzamido Group: The benzothiazole intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to introduce the ethoxybenzamido group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the benzothiazole ring.
Medicine: Explored for its potential anticancer properties, as benzothiazole derivatives have shown cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate: Contains a chlorobenzamido group instead of an ethoxybenzamido group.
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate: Features a nitrobenzamido group in place of the ethoxybenzamido group.
Uniqueness
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the ethoxybenzamido group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Biological Activity
Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The initial step includes the cyclization of 2-aminothiophenol with a carboxylic acid derivative, such as methyl 2-bromo-3-nitrobenzoate, under basic conditions.
- Introduction of the Ethoxybenzamido Group : The benzothiazole intermediate is reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
- Esterification : The final step involves esterification using methanol and a catalytic amount of sulfuric acid to yield the desired compound.
Antimicrobial and Anticancer Properties
This compound exhibits promising antimicrobial and anticancer activities. Studies have shown that compounds with a benzothiazole core can inhibit various microbial strains and cancer cell lines.
- Antimicrobial Activity : In vitro assays have demonstrated that this compound has significant inhibitory effects against bacteria such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard anti-tubercular drugs, indicating its potential as a therapeutic agent .
- Anticancer Activity : The compound has been explored for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA interaction and inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Binding : The compound can bind to DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit critical enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .
Comparative Studies
Comparative analysis with similar compounds reveals unique aspects of this compound:
Compound Name | Structure | Biological Activity | MIC (μg/mL) |
---|---|---|---|
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Moderate anticancer activity | 150 |
Methyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate | Structure | High antimicrobial activity | 100 |
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate | Structure | Low activity | >250 |
The ethoxy group in this compound enhances its solubility and stability compared to other derivatives, which may contribute to its superior biological activity.
Case Studies
In recent research, this compound was evaluated alongside other benzothiazole derivatives for their efficacy against M. tuberculosis. The study revealed that this compound exhibited an MIC value significantly lower than many tested analogs, highlighting its potential as a lead compound for further development in anti-tubercular therapy .
Properties
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-13-7-4-11(5-8-13)16(21)20-18-19-14-9-6-12(17(22)23-2)10-15(14)25-18/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVJGTYOSSKYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.